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molecular formula C10H10N2O3 B1352069 Ethyl 4-amino-5-cyanosalicylate CAS No. 72817-97-1

Ethyl 4-amino-5-cyanosalicylate

Cat. No. B1352069
M. Wt: 206.2 g/mol
InChI Key: JBTCEUXHFCUMJC-UHFFFAOYSA-N
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Patent
US07863283B2

Procedure details

According to H.-W-. Schmidt et al. (Liebigs Ann. Chem. 1979, 2005-10), ethyl acetate (42 g, 323 mmol) is added to a solution of sodium (15 g, 23 mmol) in ethanol (4.0 l) and the mixture is stirred at room temperature for 30 minutes. Ethoxymethylene-malononitrile (40.6 g, 332 mmol) is added. After 30 minutes at 80° C., the reaction mixture is allowed to cool to room temperature and the resulting precipitate is filtered off with suction. The precipitate is dissolved using water, and the aqueous phase is acidified with concentrated hydrochloric acid and the resulting precipitate is filtered off with suction again. After recrystallization from acetic acid, the crystals are filtered off with suction, washed with water and subsequently dried. The desired product is obtained in 29% yield (21.5 g).
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
reactant
Reaction Step One
Quantity
40.6 g
Type
reactant
Reaction Step Two
Yield
29%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=[O:3])[CH3:2].[Na].C(O[CH:11]=[C:12]([C:15]#[N:16])[C:13]#[N:14])C.[CH2:17]([OH:19])[CH3:18]>>[CH2:5]([O:4][C:1](=[O:3])[C:2]1[CH:11]=[C:12]([C:13]#[N:14])[C:15]([NH2:16])=[CH:18][C:17]=1[OH:19])[CH3:6] |^1:6|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
15 g
Type
reactant
Smiles
[Na]
Name
Quantity
4 L
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
40.6 g
Type
reactant
Smiles
C(C)OC=C(C#N)C#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 minutes at 80° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered off with suction
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate is dissolved
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered off with suction again
CUSTOM
Type
CUSTOM
Details
After recrystallization from acetic acid
FILTRATION
Type
FILTRATION
Details
the crystals are filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
subsequently dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(C1=C(C=C(C(=C1)C#N)N)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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